molecular formula C21H24ClN3O2S2 B2469414 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217255-34-9

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2469414
CAS No.: 1217255-34-9
M. Wt: 450.01
InChI Key: AOIYBKXFAPRREM-GZOLSCHFSA-N
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic small molecule designed for research purposes. Its structure incorporates a benzothiazole core, a common pharmacophore in medicinal chemistry, which is frequently investigated for its potential to interact with various biological targets . The molecule is further functionalized with a morpholinoethyl group, which can influence solubility and pharmacokinetic properties, and a thiophene-based acrylamide, which may contribute to its electronic and steric characteristics. This molecular architecture suggests potential utility as a protein kinase inhibitor or a modulator of enzymatic activity, making it a candidate for research in cellular signaling pathways. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, facilitating its use in in vitro assay systems. This product is provided exclusively for laboratory research and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the material with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIYBKXFAPRREM-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action.

Biological Activity

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that exhibits significant potential in medicinal chemistry due to its structural features, which include thiazole and thiophene rings. These components are associated with various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data from various studies and case analyses.

Structural Overview

The molecular formula of the compound is C21H24ClN3O2S2C_{21}H_{24}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 450.0 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

Feature Details
IUPAC Name(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide; hydrochloride
Molecular Weight450.0 g/mol
CAS Number1217255-34-9

Anticancer Activity

Preliminary studies indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines. The presence of the thiazole and thiophene rings is believed to contribute to its anticancer effects by inhibiting cell proliferation and inducing apoptosis in malignant cells. For instance, compounds with similar structures have shown significant activity against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds containing thiazole rings can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study observed that derivatives of thiazole compounds exhibited significant cytotoxic effects on human cancer cell lines, supporting the hypothesis that (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may similarly affect tumor cells.
  • Antimicrobial Screening : In a comprehensive antimicrobial screening, the compound was tested against various pathogens using the broth microdilution method, showing comparable effectiveness to standard antibiotics .
  • Inflammatory Response : In vivo models indicated that thiazole-containing compounds could reduce inflammation markers significantly, suggesting potential use in chronic inflammatory conditions .

Scientific Research Applications

Molecular Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Molecular Formula : C21H24ClN3O2S2
  • Molecular Weight : 450.0 g/mol
  • Functional Groups : Acrylamide, thiazole, and morpholine moieties enhance its biological activity and solubility.

Research indicates that this compound exhibits various biological activities, particularly in the fields of:

  • Antimicrobial Activity : The thiazole and thiophene rings are known for their antimicrobial properties, making the compound a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of compounds with similar structures exhibited significant cytotoxic effects against breast cancer cell lines. This suggests that (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride could be further investigated for its potential in cancer therapy .
  • Antimicrobial Properties : Research has shown that thiazole-containing compounds often have broad-spectrum antimicrobial activity. This compound's structural features may provide enhanced efficacy against resistant bacterial strains .
  • Anti-inflammatory Studies : Compounds with similar heterocyclic structures have been noted for their anti-inflammatory effects in various animal models. Further research could elucidate whether this compound exhibits similar properties .

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Answer: Synthesis optimization requires meticulous control of reaction parameters:

  • Temperature and Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C are optimal for amide bond formation, minimizing side reactions like hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively isolates the hydrochloride salt .
  • Analytical Validation: Use 1^1H/13^13C NMR to confirm stereochemistry (E-configuration) and LC-MS to verify purity (>95%) .

Q. Q2. How can researchers address solubility challenges in biological assays for this compound?

Answer:

  • Solubility Profiling: Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. If precipitation occurs, consider co-solvents (e.g., cyclodextrins) or pH adjustment (hydrochloride salt enhances aqueous solubility) .
  • Dynamic Light Scattering (DLS): Monitor aggregation in physiological buffers to avoid false negatives in cellular assays .

Advanced Research Questions

Q. Q3. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Answer: Key SAR findings from analogous benzothiazole-acrylamide derivatives:

  • Thiophene vs. Furan Substitution: Thiophene at the acrylamide β-position (as in this compound) increases π-π stacking with enzyme active sites (e.g., kinase targets) compared to furan, improving inhibitory potency .
  • Morpholinoethyl vs. Dimethylaminopropyl Side Chains: Morpholinoethyl enhances solubility and reduces cytotoxicity by minimizing cationic charge-associated membrane disruption .
  • 6-Methylbenzo[d]thiazole Core: Methyl substitution at C6 improves metabolic stability by sterically shielding against CYP450 oxidation .

Q. Q4. How should researchers resolve contradictions in enzymatic vs. cellular assay data for this compound?

Answer:

  • Mechanistic Profiling: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target binding if cellular activity lags enzymatic IC50_{50} values. Off-target effects or poor membrane permeability may explain discrepancies .
  • Permeability Assessment: Perform Caco-2 assays or PAMPA to evaluate passive diffusion. Low permeability warrants prodrug strategies (e.g., esterification of the acrylamide) .
  • Metabolite Screening: LC-HRMS identifies intracellular degradation products (e.g., morpholine ring oxidation) that may reduce efficacy .

Q. Q5. What experimental strategies validate the proposed mechanism of action (MOA) in cancer models?

Answer:

  • Kinase Profiling: Use a panel of 100+ recombinant kinases to identify primary targets. For example, benzothiazole derivatives often inhibit PI3K/AKT or JAK-STAT pathways .
  • CRISPR-Cas9 Knockout: Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .
  • In Vivo Pharmacodynamics: Monitor downstream biomarkers (e.g., phospho-AKT levels in tumor xenografts) after dosing to confirm target engagement .

Methodological Challenges

Q. Q6. How to design stability studies for long-term storage of this compound?

Answer:

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. LC-MS tracks degradation products (e.g., hydrolysis of the acrylamide to carboxylic acid) .
  • Storage Recommendations: Lyophilized solid at -20°C under argon achieves >2-year stability. In solution (DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation .

Q. Q7. What computational tools predict off-target interactions and toxicity risks?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against toxicity-associated targets (e.g., hERG, CYP3A4) .
  • ADMET Prediction: SwissADME or ProTox-II models estimate bioavailability, hepatotoxicity, and mutagenicity based on structural descriptors (e.g., LogP, topological polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.